methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
CAS No.:
Cat. No.: VC9046198
Molecular Formula: C17H20O5
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20O5 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoate |
| Standard InChI | InChI=1S/C17H20O5/c1-5-6-12-9-15(18)22-16-10(2)14(8-7-13(12)16)21-11(3)17(19)20-4/h7-9,11H,5-6H2,1-4H3 |
| Standard InChI Key | PZDNOCKWPMEYFI-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC |
Introduction
Synthesis and Preparation
The synthesis of related compounds often involves esterification reactions. For methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate, a likely synthesis route would involve the reaction of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid with methanol in the presence of an acid catalyst.
Biological and Chemical Applications
While specific data on methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is limited, compounds with similar structures have shown potential in various biological applications. For instance, chromene derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties .
Research Findings and Data
Given the lack of direct research findings on methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate, we can look at related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume